methyl 2,3-dimethyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate
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Overview
Description
Methyl 9,10-dimethyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-13-carboxylate: is a complex heterocyclic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a tricyclic framework that includes oxygen and nitrogen atoms, making it a subject of interest in pharmaceutical and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 9,10-dimethyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-13-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of acetoacetic acid derivatives with salicylaldehyde and urea or thiourea in the presence of a catalyst such as sodium bisulfate. The reaction is usually carried out in ethanol under reflux conditions to facilitate the formation of the tricyclic structure .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction parameters and reduce the formation of by-products. Advanced purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 9,10-dimethyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-13-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its tricyclic framework makes it a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology
Biologically, methyl 9,10-dimethyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-13-carboxylate has shown promise in preliminary studies as an anti-inflammatory agent.
Medicine
In medicine, the compound’s anti-inflammatory properties are of particular interest. It has been investigated for its potential use in treating conditions such as arthritis and other inflammatory diseases.
Industry
Industrially, this compound can be used as a precursor for the synthesis of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism by which methyl 9,10-dimethyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-13-carboxylate exerts its effects involves interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in the inflammatory response, thereby reducing inflammation. The exact pathways and molecular targets are still under investigation, but initial studies suggest involvement of cyclooxygenase (COX) enzymes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-13-carboxylate
- Methyl 9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-13-carboxylate
Uniqueness
Compared to similar compounds, methyl 9,10-dimethyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-13-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups and the presence of an oxo group contribute to its stability and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H16N2O4 |
---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
methyl 9,10-dimethyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxylate |
InChI |
InChI=1S/C14H16N2O4/c1-14-10(12(17)19-3)11(15-13(18)16(14)2)8-6-4-5-7-9(8)20-14/h4-7,10-11H,1-3H3,(H,15,18) |
InChI Key |
XWOUIAVSRJHHKP-UHFFFAOYSA-N |
Canonical SMILES |
CC12C(C(C3=CC=CC=C3O1)NC(=O)N2C)C(=O)OC |
Origin of Product |
United States |
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